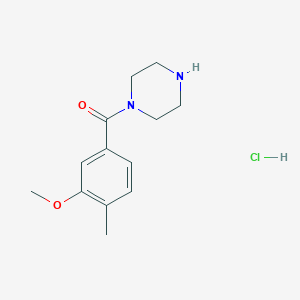

1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride

Beschreibung

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of 1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The compound is officially designated as (3-methoxy-4-methylphenyl)-piperazin-1-ylmethanone hydrochloride, reflecting its structural composition of a piperazine ring substituted at the 1-position with a benzoyl moiety. The benzoyl substituent contains both a methoxy group at the 3-position and a methyl group at the 4-position of the benzene ring, creating a distinctive substitution pattern that influences the compound's overall chemical behavior.

The Chemical Abstracts Service has assigned multiple registry numbers to this compound, with CAS number 1171557-04-2 corresponding to the hydrochloride salt form. An alternative CAS number 1097827-25-2 has been associated with the free base form of the compound. This dual registration reflects the different ionic states of the molecule and their distinct chemical properties. The compound belongs to the broader class of piperazines, which are characterized by a six-membered saturated heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The specific substitution pattern places this compound within the subclass of N-benzoylated piperazines, a group known for their conformational complexity and potential biological activities.

The molecular designation system categorizes this compound as a tertiary amine derivative due to the nitrogen substitution pattern within the piperazine ring. The hydrochloride salt formation occurs through protonation of one of the nitrogen atoms in the piperazine ring, typically the unsubstituted nitrogen at position 4, resulting in enhanced water solubility and crystalline stability. This salt formation is a common strategy employed in pharmaceutical chemistry to improve the physicochemical properties of organic compounds containing basic nitrogen atoms.

Molecular Formula and Mass Spectrometric Profiling

The molecular formula of 1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride is C₁₃H₁₉ClN₂O₂, representing a molecular weight of 270.76 grams per mole. This formula reflects the addition of one hydrochloric acid molecule to the free base form, which has the molecular formula C₁₃H₁₈N₂O₂. The elemental composition includes thirteen carbon atoms, nineteen hydrogen atoms (including the additional proton from hydrochloric acid), two nitrogen atoms, two oxygen atoms, and one chloride anion.

Mass spectrometric analysis of piperazine derivatives typically involves electron ionization techniques that generate characteristic fragmentation patterns. In electron ionization mass spectrometry, the molecular ion peak would appear at mass-to-charge ratio 270 for the hydrochloride salt, though the actual analysis often focuses on the free base form at mass-to-charge ratio 234. The fragmentation pattern would be expected to show characteristic losses corresponding to the benzoyl moiety (mass loss of 149) and the methoxy group (mass loss of 31), generating fragment ions that can be used for structural confirmation.

The mass spectrometric fragmentation of N-benzoylated piperazines follows predictable pathways, with initial cleavage often occurring at the carbon-nitrogen bond connecting the piperazine ring to the benzoyl group. This fragmentation generates a benzoyl cation at mass-to-charge ratio 149 and a piperazinium cation at mass-to-charge ratio 85. Secondary fragmentation may involve loss of the methoxy group from the benzoyl fragment, producing a fragment at mass-to-charge ratio 118. The piperazine fragment may undergo ring cleavage to produce smaller nitrogen-containing fragments that provide additional structural information.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉ClN₂O₂ |

| Molecular Weight | 270.76 g/mol |

| Free Base Formula | C₁₃H₁₈N₂O₂ |

| Free Base Weight | 234.29 g/mol |

| CAS Number (HCl salt) | 1171557-04-2 |

| CAS Number (free base) | 1097827-25-2 |

X-ray Crystallographic Analysis and Conformational Studies

Crystallographic analysis of 1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride would be expected to reveal important structural features related to the conformational preferences of the piperazine ring and the orientation of the benzoyl substituent. Piperazine derivatives typically adopt chair conformations similar to cyclohexane, with the substituents occupying either axial or equatorial positions depending on steric and electronic factors. The benzoyl group, due to its size and electronic properties, would preferentially occupy an equatorial position to minimize steric interactions with other ring substituents.

The conformational behavior of N-benzoylated piperazines has been extensively studied using temperature-dependent nuclear magnetic resonance spectroscopy, which reveals the presence of rotational isomers around the carbon-nitrogen bond connecting the piperazine ring to the benzoyl group. These studies indicate that such compounds exist as mixtures of syn and anti rotamers, with the anti isomer typically being energetically favored by approximately 3:2 ratio. The anti configuration places the carbonyl oxygen atom away from the piperazine ring, reducing steric hindrance and electronic repulsion.

Crystallographic data would be expected to show specific bond lengths and angles characteristic of piperazine derivatives. The carbon-nitrogen bonds within the piperazine ring typically measure approximately 1.45 Ångströms, while the carbon-nitrogen bond connecting the ring to the benzoyl group would be slightly shorter at approximately 1.40 Ångströms due to partial double-bond character arising from amide resonance. The methoxy and methyl substituents on the benzene ring would adopt coplanar orientations with the aromatic system to maximize orbital overlap and stabilization.

The crystal packing of the hydrochloride salt would likely involve hydrogen bonding interactions between the protonated nitrogen atom and the chloride anion, as well as potential intermolecular interactions between aromatic rings through pi-pi stacking effects. These interactions contribute to the overall crystal stability and influence the physical properties of the solid material, including melting point and solubility characteristics.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and conformational behavior of 1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride. Proton nuclear magnetic resonance spectra of N-benzoylated piperazines typically show characteristic patterns that reflect the conformational equilibrium between syn and anti rotamers. The piperazine ring protons appear as complex multipiples in the region of 2.6 to 4.0 parts per million, with the chemical shifts and coupling patterns providing information about the ring conformation and substituent effects.

The aromatic protons of the substituted benzene ring would appear in the characteristic aromatic region between 6.5 and 7.5 parts per million, with the specific chemical shifts influenced by the electron-donating effects of the methoxy group and the electron-releasing properties of the methyl substituent. The methoxy group would generate a distinct singlet at approximately 3.8 parts per million, while the methyl group on the benzene ring would appear as a singlet near 2.3 parts per million. Temperature-dependent nuclear magnetic resonance studies would reveal the dynamic behavior of the rotamers, with coalescence of signals occurring at elevated temperatures as the rate of interconversion increases.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, with the carbonyl carbon appearing as a characteristic signal near 170 parts per million. The aromatic carbons would be distributed between 110 and 160 parts per million, with the methoxy-substituted carbon appearing further downfield due to the electron-withdrawing effect of the oxygen atom. The piperazine ring carbons would typically appear between 40 and 50 parts per million, with the specific chemical shifts depending on the protonation state and conformational preferences.

Infrared spectroscopy would reveal characteristic absorption bands corresponding to the major functional groups present in the molecule. The carbonyl stretch of the benzoyl group would appear as a strong absorption near 1650 wave numbers per centimeter, with the exact frequency influenced by the electronic effects of the methoxy and methyl substituents. The carbon-hydrogen stretching vibrations of the aromatic and aliphatic portions would appear in the region of 2800 to 3100 wave numbers per centimeter, while the carbon-carbon aromatic stretching vibrations would be observed between 1400 and 1600 wave numbers per centimeter.

| Spectroscopic Technique | Key Characteristics |

|---|---|

| ¹H Nuclear Magnetic Resonance | Piperazine protons: 2.6-4.0 ppm; Aromatic protons: 6.5-7.5 ppm; Methoxy: 3.8 ppm; Methyl: 2.3 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon: ~170 ppm; Aromatic carbons: 110-160 ppm; Piperazine carbons: 40-50 ppm |

| Infrared Spectroscopy | Carbonyl stretch: ~1650 cm⁻¹; Carbon-hydrogen stretch: 2800-3100 cm⁻¹; Aromatic stretch: 1400-1600 cm⁻¹ |

| Ultraviolet-Visible | Aromatic absorption: 250-280 nm; n→π* transition: ~320 nm |

Ultraviolet-visible spectroscopy would show absorption bands characteristic of the aromatic benzoyl chromophore, with the primary absorption maximum expected in the range of 250 to 280 nanometers corresponding to π→π* electronic transitions within the substituted benzene ring. The methoxy substituent would cause a bathochromic shift of this absorption compared to unsubstituted benzoyl derivatives, reflecting the extended conjugation and electron-donating effects. A weaker absorption band might be observed near 320 nanometers, corresponding to the n→π* transition of the carbonyl group, though this transition is often obscured by the more intense aromatic absorptions.

Eigenschaften

IUPAC Name |

(3-methoxy-4-methylphenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-10-3-4-11(9-12(10)17-2)13(16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHCSGBZLZNPMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCNCC2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method Overview

The most direct approach involves acylation of piperazine with 3-methoxy-4-methylbenzoyl chloride. This method is well-documented and involves reacting piperazine with the appropriate benzoyl chloride under controlled conditions to form the corresponding benzoyl piperazine, which is subsequently converted to its hydrochloride salt.

Reaction Scheme

Piperazine + 3-Methoxy-4-methylbenzoyl chloride → 1-(3-Methoxy-4-methylbenzoyl)piperazine

Followed by:

1-(3-Methoxy-4-methylbenzoyl)piperazine + HCl → 1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride

Preparation Conditions

- Solvent: Anhydrous solvents such as dichloromethane or acetonitrile.

- Temperature: Typically 0-25°C to control reaction rate and minimize side reactions.

- Base: Triethylamine or pyridine may be used to neutralize HCl formed during acylation.

Research Data

- The synthesis reported in patent CN104402842A describes a similar process, where 1-(3-chloro-phenyl)-4-(3-chloropropyl) piperazine is prepared via halogenation and subsequent acylation steps, indicating the robustness of benzoyl chloride reactions with piperazine derivatives.

Halogenated Aromatic Precursors and Nucleophilic Substitution

Method Overview

This approach involves starting with halogenated aromatic compounds, such as 3-bromoanisole, which undergo nucleophilic substitution with piperazine. This method is advantageous when direct acylation is challenging or when specific substitutions are desired on the aromatic ring.

Reaction Conditions

- Solvent: o-Xylene or toluene, facilitating high-temperature reactions.

- Catalyst: Palladium-based catalysts are used for coupling reactions.

- Temperature: Typically 80-120°C.

- Reagents: Piperazine, aryl halides, and bases such as potassium carbonate.

Research Findings

A notable example involves reacting piperazine with 3-bromoanisole in o-xylene at elevated temperatures, achieving yields of up to 96%. The process involves catalytic coupling, leading to the formation of 1-(3-methoxyphenyl)piperazine, which can be further functionalized to the benzoyl derivative.

Reaction Data Table

| Step | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Piperazine + 3-bromoanisole | o-Xylene | 80-120°C, catalytic Pd | 96% | |

| 2 | Acylation with benzoyl chloride | - | Room temp to 0°C | - | (General method) |

Multi-Step Synthesis via Intermediate Derivatives

Method Overview

This involves synthesizing intermediate compounds such as 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine, followed by oxidation, debenzylation, and subsequent acylation steps. This pathway is often used for complex derivatives with specific substitutions.

Key Steps

- Preparation of halogenated piperazine intermediates via nucleophilic substitution.

- Oxidation or Debenzylation to modify the aromatic or side-chain functionalities.

- Final acylation with benzoyl chlorides or analogous derivatives.

- Salt formation with hydrochloric acid to yield the hydrochloride salt.

Research Data

A patent describes the synthesis of such intermediates, emphasizing the mild reaction conditions and high purity of the final product. The process involves a three-step reaction sequence, starting from raw materials like diethanolamine and 3-chloroaniline, leading to the target compound with high efficiency.

Final Salt Formation and Purification

Hydrochloride Salt Formation

The free base or intermediate is dissolved in an appropriate solvent such as methanol or acetonitrile, then treated with hydrochloric acid (HCl) solution to precipitate the hydrochloride salt. This step is crucial for stabilizing the compound and enhancing its solubility for research applications.

Typical Conditions

- pH adjustment to 2-2.5.

- Recrystallization from methanol or ethanol.

- Filtration and drying under vacuum.

Research Findings

The process ensures high purity and yield, with the final product characterized by melting point and spectroscopic methods to confirm structure and purity.

Data Summary Table

| Aspect | Details | References |

|---|---|---|

| Reaction Type | Acylation, nucleophilic substitution, coupling reactions | ,,, |

| Key Reagents | Piperazine, benzoyl chloride, aryl halides, halogenated aromatics | ,, |

| Solvents | Dichloromethane, acetonitrile, o-xylene, methanol | ,, |

| Reaction Conditions | 0-120°C, inert atmosphere, reflux, controlled pH | ,,, |

| Yields | Ranging from 65% to over 95% depending on step | ,, |

Analyse Chemischer Reaktionen

1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride exhibits several biological activities, making it a candidate for further research in pharmacology.

Anticancer Activity

Several studies have indicated that derivatives of piperazine, including this compound, possess anticancer properties.

- Mechanism of Action : The compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

-

Case Study Findings :

- In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating potent activity .

- Another study reported that piperazine derivatives could effectively reduce the growth rate of colon cancer cells by over 90% in specific assays .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy.

- Research Insights : Preliminary studies suggest that it may exhibit antibacterial and antifungal properties. Comparative studies with similar compounds have shown enhanced activity against Gram-positive and Gram-negative bacteria due to structural modifications.

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| This Compound | TBD | TBD |

| Compound A | 4.69 | Bacillus subtilis |

| Compound B | 22.9 | Escherichia coli |

Anticancer Studies

Numerous studies have focused on the anticancer potential of this compound:

- A study highlighted the effectiveness of similar piperazine derivatives against multiple cancer types. The derivatives showed significant growth inhibition rates across various cell lines, indicating their potential as anticancer agents .

Antimicrobial Efficacy

Research comparing several halogenated compounds has indicated that those with similar structures to 1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride often exhibit lower minimum inhibitory concentrations (MICs), suggesting enhanced antimicrobial activity due to specific substitutions.

Wirkmechanismus

The mechanism of action of 1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety plays a crucial role in its biological activity, facilitating its binding to target proteins and enzymes . The compound may modulate various cellular processes, including signal transduction, enzyme activity, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Piperazine derivatives share a common heterocyclic core but differ in substituents, which critically influence their biological activity and physicochemical properties. Below is a comparison with key analogs (Table 1):

Key Observations :

- Steric Effects : The 4-methyl group may hinder interactions with hydrophobic pockets in biological targets compared to smaller substituents (e.g., 4-MeOPP ).

Pharmacological Activities

Piperazine derivatives exhibit diverse biological activities (Table 2):

Contrasts :

- Antimicrobial Activity : Chlorophenyl derivatives (e.g., ) outperform methoxy-substituted analogs in gram-positive bacterial inhibition, suggesting substituent polarity impacts efficacy.

- Neuropharmacology : 2-Methoxy substitution (e.g., ) correlates with 5-HT1A receptor affinity, while 3-methoxy groups (as in the target) may alter selectivity.

Example Comparison :

- 1-(3-Chlorophenyl)piperazine hydrochloride : Synthesized via condensation of bis(2-chloroethyl)amine hydrochloride with 3-chloroaniline .

- Target Compound : Likely requires 3-methoxy-4-methylbenzoic acid as the acylating agent, followed by hydrochloride salt formation.

Physicochemical Properties

Critical properties inferred from analogs (Table 3):

Trends :

- Lipophilicity : Chloro-substituted analogs (LogP ~2.8) are more lipophilic than methoxy derivatives (LogP ~1.5–2.1), affecting membrane permeability.

- Solubility : Hydrochloride salts universally improve aqueous solubility .

Biologische Aktivität

1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride is characterized by its piperazine core, which is a common scaffold in medicinal chemistry. The presence of the methoxy and methyl groups on the benzoyl moiety enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetics.

The biological activity of 1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride may involve several mechanisms, including:

- Receptor Modulation : The compound may interact with various receptors, including serotonin and dopamine receptors, which are crucial for neurological functions.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to 1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride | MCF-7 (breast cancer) | TBD | Induction of apoptosis |

| Similar piperazine derivatives | A549 (lung cancer) | TBD | Caspase activation |

Note: TBD = To Be Determined; further experimental data required for precise IC50 values.

Neuropharmacological Effects

The compound's structure suggests potential activity in modulating neurotransmitter systems. Piperazine derivatives have been studied for their effects on anxiety and depression models in rodents. Preliminary findings suggest that 1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride may exhibit anxiolytic properties by influencing serotonin receptors.

Case Studies

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various piperazine derivatives, including 1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride, against MCF-7 and A549 cell lines. The results indicated significant growth inhibition at certain concentrations, supporting its potential as an anticancer agent .

- Neuropharmacological Assessment : In a rodent model of anxiety, administration of piperazine derivatives led to reduced anxiety-like behavior. This suggests that compounds like 1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride may have therapeutic implications for anxiety disorders .

Future Directions

Further research is essential to fully elucidate the biological activity and therapeutic potential of 1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and long-term effects.

- Mechanistic Studies : Exploring the specific molecular targets and pathways affected by the compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

Q & A

Q. What role does the piperazine moiety play in modulating pharmacokinetic properties?

- Methodological Answer : Piperazine enhances solubility and bioavailability via hydrogen bonding. Metabolic studies (e.g., liver microsomes + NADPH) reveal N-dealkylation as the primary pathway. Cytochrome P450 inhibition assays (CYP2D6, CYP3A4) assess drug-drug interaction risks. LogP calculations (e.g., XLogP3) guide lead optimization for BBB penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.